molecular formula C14H17ClO B7940286 (2-Chlorophenyl)(cycloheptyl)methanone

(2-Chlorophenyl)(cycloheptyl)methanone

Cat. No.: B7940286
M. Wt: 236.73 g/mol
InChI Key: FPBVJNWMTNRMHA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(cycloheptyl)methanone is an organic compound with the molecular formula C14H17ClO. It is a ketone derivative, characterized by the presence of a chlorophenyl group and a cycloheptyl group attached to a central carbonyl carbon. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(cycloheptyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chlorobenzoyl chloride with cycloheptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2-chlorobenzoyl chloride to a reactor containing cycloheptane and aluminum chloride. The reaction mixture is maintained at a controlled temperature to optimize yield and minimize side reactions. After the reaction is complete, the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(cycloheptyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 2-chlorobenzoic acid.

    Reduction: Formation of (2-chlorophenyl)(cycloheptyl)methanol.

    Substitution: Formation of substituted derivatives such as 2-nitro- or 2-sulfo-chlorophenyl compounds.

Scientific Research Applications

(2-Chlorophenyl)(cycloheptyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(cycloheptyl)methanone involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds or other interactions with enzymes or receptors, influencing their activity. The chlorophenyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(cyclopentyl)methanone: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

    (2-Chlorophenyl)(cyclohexyl)methanone: Contains a cyclohexyl group.

    (2-Chlorophenyl)(cyclobutyl)methanone: Features a cyclobutyl group.

Uniqueness

(2-Chlorophenyl)(cycloheptyl)methanone is unique due to its larger cycloheptyl ring, which can influence its steric and electronic properties. This difference can affect its reactivity and interactions with other molecules, making it distinct from its smaller-ring analogs.

Properties

IUPAC Name

(2-chlorophenyl)-cycloheptylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBVJNWMTNRMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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